Deoxycholic Acid 3-O-Sulfate Disodium Salt
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Overview
Description
Deoxycholic Acid 3-O-Sulfate Disodium Salt is a bile acid derivative with the molecular formula C24H38Na2O7S and a molecular weight of 516.60 g/mol . It is a white to off-white crystalline powder that is soluble in water and other solvents. This compound is a sulfated form of deoxycholic acid, which is one of the secondary bile acids produced by intestinal bacteria from primary bile acids secreted by the liver .
Mechanism of Action
Target of Action
Deoxycholic Acid 3-O-Sulfate Disodium Salt, also known as 3-sulfodeoxycholic acid, is a steroid bile salt, a sulfate derivative of the bile acid (BA) deoxycholic acid . Its primary targets are adipocytes, the fat cells in our body .
Mode of Action
As a bile acid, deoxycholic acid emulsifies fat in the gut . When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Biochemical Pathways
This compound plays an important role in emulsification and solubilization of dietary fats for absorption in the gut . It enhances fat metabolism and takes part in glucose, other BAs, and its own homeostasis . Moreover, it plays an essential role in different physiological pathways such as appetite, pain and stress response, and even longevity .
Pharmacokinetics
The time to peak is 18 minutes and post-treatment deoxycholic plasma levels return to endogenous range within 24 hours .
Result of Action
The result of the action of this compound is the disruption of adipocytes, leading to the breakdown of fat cells . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . When present at high levels, it can cause dna damage .
Action Environment
Biochemical Analysis
Biochemical Properties
Deoxycholic Acid 3-O-Sulfate Disodium Salt plays a crucial role in the emulsification and solubilization of dietary fats for absorption in the gut . It interacts with various enzymes, proteins, and other biomolecules to facilitate these processes. The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . When present at high levels, this compound can cause DNA damage due to increased reactive oxygen and nitrogen species that lead to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, disrupting cell membranes in adipocytes and destroying fat cells in that tissue .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycholic Acid 3-O-Sulfate Disodium Salt typically involves the sulfation of deoxycholic acidThis can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques and then converted to its disodium salt form by neutralization with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Deoxycholic Acid 3-O-Sulfate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
Deoxycholic Acid 3-O-Sulfate Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the formulation of pharmaceuticals and as an emulsifying agent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- Cholic Acid 3-Sulfate Disodium Salt
- Chenodeoxycholic Acid 3-Sulfate Disodium Salt
- Taurochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Taurolithocholic Acid 3-Sulfate Disodium Salt
Uniqueness
Deoxycholic Acid 3-O-Sulfate Disodium Salt is unique due to its specific sulfation at the 3-O position, which imparts distinct physicochemical properties and biological activities. Compared to other bile acid sulfates, it has a higher solubility and different metabolic pathways, making it particularly useful in certain therapeutic and industrial applications .
Biological Activity
Deoxycholic Acid 3-O-Sulfate Disodium Salt (DCA-3-O-S) is a sulfated derivative of deoxycholic acid, a bile acid that plays an essential role in fat digestion and absorption. This compound has garnered attention for its significant biological activities, particularly in the context of metabolic processes, liver function, and potential therapeutic applications.
Chemical Structure and Properties
DCA-3-O-S is characterized by the addition of a sulfate group at the 3-position of the deoxycholic acid molecule. This modification enhances its solubility and biological activity compared to other bile acids. The molecular formula is C24H38Na2O7S, with a molecular weight of approximately 508.6 g/mol.
Property | Value |
---|---|
Molecular Formula | C24H38Na2O7S |
Molecular Weight | 508.6 g/mol |
Solubility | Water-soluble |
CAS Registry Number | 60237-35-6 |
Emulsification and Fat Absorption
As a bile acid, DCA-3-O-S facilitates the emulsification and solubilization of dietary fats in the gastrointestinal tract. Its surfactant properties allow it to disrupt lipid bilayers, promoting fat absorption and enhancing nutrient bioavailability. This mechanism is crucial for maintaining gastrointestinal health and efficient digestion.
Cellular Effects
DCA-3-O-S exerts significant effects on various cell types, particularly adipocytes (fat cells). The compound induces cytolysis in adipocytes by disrupting cell membranes, leading to fat cell breakdown. This action has potential implications for obesity treatment by reducing adipose tissue mass through targeted fat cell destruction.
Pharmacokinetics
The pharmacokinetic profile of DCA-3-O-S indicates rapid absorption and distribution within the body. Studies show that peak plasma concentrations are reached approximately 18 minutes post-administration, with levels returning to baseline within 24 hours. This rapid turnover suggests its utility in therapeutic settings where quick metabolic effects are desired.
Therapeutic Applications
- Obesity Management : Clinical studies have demonstrated that DCA-3-O-S can effectively reduce localized fat deposits when administered subcutaneously. The mechanism involves adipocytolysis, where fat cells are selectively destroyed without affecting surrounding tissues such as muscle or skin .
- Liver Function : DCA-3-O-S plays a role in bile acid metabolism and has been investigated for its effects on liver function. It influences bile secretion and excretion, which are critical for maintaining liver health .
- Inflammatory Bowel Disease (IBD) : Recent research has explored the role of sulfated bile acids like DCA-3-O-S in modulating intestinal barrier function under inflammatory conditions. In vitro studies suggest that while they may have minor effects on intestinal integrity, they could contribute to anti-inflammatory responses in chronic conditions .
Biochemical Pathways
DCA-3-O-S is involved in several metabolic pathways:
- Lipid Metabolism : It enhances lipid metabolism by facilitating the absorption of dietary fats.
- Gene Expression : The compound influences gene expression related to lipid metabolism and cellular signaling pathways.
- Reactive Oxygen Species : At elevated concentrations, DCA-3-O-S can induce oxidative stress, leading to potential DNA damage.
Properties
CAS No. |
60237-35-6 |
---|---|
Molecular Formula |
C₂₄H₃₈Na₂O₇S |
Molecular Weight |
516.6 |
Synonyms |
12-Hydroxy-3-(sulfooxy)-(3α,5β,12α)-cholan-24-oic Acid; |
Origin of Product |
United States |
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